molecular formula C7H20Cl2N2S B12807174 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride CAS No. 23545-69-9

2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride

Cat. No.: B12807174
CAS No.: 23545-69-9
M. Wt: 235.22 g/mol
InChI Key: XLPADAMZRYURRP-UHFFFAOYSA-N
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Description

2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has significant importance due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methylpropanethiol in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to yield thiols.

    Substitution: It can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a protective agent against radiation-induced damage.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride involves its interaction with cellular components. It acts as a cytoprotective agent by scavenging reactive oxygen species and activating p53 pathways, which help in protecting normal tissues from damage caused by radiation and chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Amifostine: A cytoprotective agent used in cancer therapy.

    3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.

Uniqueness

2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is unique due to its dual functional groups (amino and thiol), which allow it to participate in a variety of chemical reactions and provide protective effects in biological systems. Its ability to scavenge reactive oxygen species and activate protective pathways makes it particularly valuable in medical applications.

Properties

CAS No.

23545-69-9

Molecular Formula

C7H20Cl2N2S

Molecular Weight

235.22 g/mol

IUPAC Name

2-(3-aminopropylamino)-2-methylpropane-1-thiol;dihydrochloride

InChI

InChI=1S/C7H18N2S.2ClH/c1-7(2,6-10)9-5-3-4-8;;/h9-10H,3-6,8H2,1-2H3;2*1H

InChI Key

XLPADAMZRYURRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)NCCCN.Cl.Cl

Origin of Product

United States

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